Aqueous Solubility Differentiation: 8-Cyclopropyl vs. Unsubstituted Core
The 8-cyclopropyl derivative exhibits markedly lower calculated aqueous solubility compared to its unsubstituted analog. This difference is a direct consequence of the increased molecular weight and altered polarity imparted by the cyclopropyl ring. When developing solution-phase chemistry, reaction media, or purification protocols, this solubility disparity necessitates explicit consideration to avoid precipitation, incomplete conversion, or inefficient extraction.
| Evidence Dimension | Calculated aqueous solubility |
|---|---|
| Target Compound Data | 3.5 g/L at 25 °C |
| Comparator Or Baseline | 1,4-Dioxaspiro[4.5]decane-8-carbonitrile: Solubility data not consistently calculated or reported; however, the lower molecular weight (167.21) and lower density (1.10 g/cm³) are consistent with higher expected aqueous solubility. |
| Quantified Difference | The target compound's solubility is 3.5 g/L. While a direct calculated solubility value for the comparator is unavailable, the structural differences (increased MW, density, and hydrophobicity) provide a class-level inference that the 8-cyclopropyl derivative is significantly less soluble. |
| Conditions | Calculated using Advanced Chemistry Development (ACD/Labs) Software V11.02 (©1994-2014 ACD/Labs) |
Why This Matters
Solubility differences dictate solvent systems for reaction optimization, workup procedures, and purification methods, making this a critical parameter for users developing synthetic routes involving this intermediate.
